molecular formula C9H10N4 B8768042 8-Amino-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile

8-Amino-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile

Cat. No. B8768042
M. Wt: 174.20 g/mol
InChI Key: CJTJQUCOIKSQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Amino-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Amino-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Amino-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

8-amino-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile

InChI

InChI=1S/C9H10N4/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-2,12-13H,3-4,11H2

InChI Key

CJTJQUCOIKSQFO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C2N1)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 468A (0.037 g, 0.18 mmol) was dissolved in a mixture of ethyl acetate (1.0 mL)/ethanol (1.0 mL) and 10% Pd/C (0.050 g) was added. Hydrogen was then introduced via a balloon. After 2 h, the reaction was purged with nitrogen and filtered through Celite, rinsing with ethyl acetate. Concentration in vacuo gave 0.029 g (90%) of compound 469A as a red oil, which was taken on without further purification. HPLC: 97% at 3.217 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Name
Compound 468A
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.